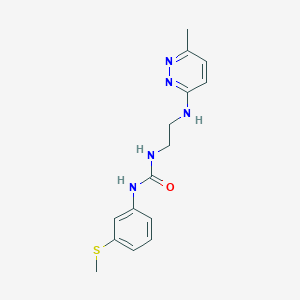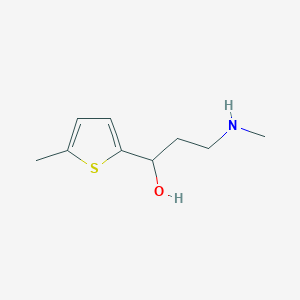![molecular formula C16H26N2O3 B2643525 N-(3-Oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide CAS No. 2361692-24-0](/img/structure/B2643525.png)
N-(3-Oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Spiro-OMeTAD and is commonly used as a hole-transporting material in perovskite solar cells.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide.
Mechanism of Action
The mechanism of action of N-(3-Oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide is not fully understood. However, it is believed that this compound acts as a hole-transporting material in perovskite solar cells. Specifically, it helps to transport positive charges from the perovskite layer to the electrode, which improves the efficiency of the solar cell.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-(3-Oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. Additionally, it has been found to have good stability and solubility in organic solvents.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-Oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide in lab experiments is its high purity and stability. Additionally, this compound has good solubility in organic solvents, which makes it easy to work with. However, one of the limitations of using this compound is its relatively low yield in the synthesis process.
Future Directions
There are several future directions for research on N-(3-Oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide. One potential direction is to explore its applications in other fields, such as OLEDs and field-effect transistors. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to improve its yield in the synthesis process. Finally, there is potential for research on the use of N-(3-Oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide in combination with other compounds to improve its performance in perovskite solar cells.
Synthesis Methods
The synthesis of N-(3-Oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide involves the reaction of spiro-OMeTAD with acryloyl chloride. This reaction produces a yellow solid, which is then purified through column chromatography. The yield of this reaction is typically around 50-60%.
Scientific Research Applications
N-(3-Oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide has a wide range of scientific research applications. One of the most significant applications is in the field of perovskite solar cells. Spiro-OMeTAD is commonly used as a hole-transporting material in these cells, which helps to improve their efficiency. Additionally, this compound has been found to have potential applications in organic light-emitting diodes (OLEDs), field-effect transistors, and photovoltaic devices.
properties
IUPAC Name |
N-(3-oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-2-14(19)17-10-5-15(20)18-13-3-6-16(7-4-13)8-11-21-12-9-16/h2,13H,1,3-12H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKNJCGGQIBTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1CCC2(CC1)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2643444.png)
![3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride](/img/structure/B2643445.png)
![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2643447.png)




![3-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2643453.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B2643455.png)



